molecular formula C20H21F2N3O2 B3015113 N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946363-03-7

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B3015113
CAS No.: 946363-03-7
M. Wt: 373.404
InChI Key: JNSQUQDHJATHKE-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules characterized by an N1-aryl-N2-(tetrahydroquinolinyl-ethyl)oxalamide scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research . The structural features of this molecule—including the difluorophenyl group and the tetrahydroquinoline moiety—are commonly investigated for their potential to modulate biological targets. Researchers utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, as well as a core structure for structure-activity relationship (SAR) studies. Its primary research value lies in its potential application in developing novel therapeutic agents, particularly in areas requiring high-affinity molecular recognition. The compound is provided with comprehensive analytical data to ensure identity and purity. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, including Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS), upon inquiry.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-17-12-15(21)5-6-16(17)22/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSQUQDHJATHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26F2N4O2C_{22}H_{26}F_{2}N_{4}O_{2}, with a molecular weight of 416.5 g/mol. The compound features a difluorophenyl group and a tetrahydroquinoline moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H26F2N4O2
Molecular Weight416.5 g/mol
CAS Number922011-96-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Tetrahydroquinoline Intermediate : Starting with commercially available precursors.
  • Introduction of the Difluorophenyl Group : Utilizing electrophilic aromatic substitution methods.
  • Oxalamide Linkage Formation : Employing coupling reactions to link the tetrahydroquinoline with the oxalamide moiety.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

  • Anticancer Activity : Studies have shown that derivatives containing the tetrahydroquinoline structure can act as anticancer agents. They demonstrate efficacy against various human cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells. Mechanisms of action may include cell cycle arrest and apoptosis induction in cancer cells.
  • Neuroprotective Effects : Compounds within this class have also been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound significantly inhibited cell proliferation in A549 and MCF-7 cells with IC50 values in the low micromolar range.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.
  • Neuroprotection Assessment :
    • Objective : To assess neuroprotective effects in vitro.
    • Findings : Exhibited protective effects against oxidative stress-induced neuronal cell death in primary cortical neurons.
    • : Potential for development as a therapeutic agent in neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has shown potential as a lead compound in drug development due to its ability to interact with specific biological targets. Key applications include:

  • Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through specific molecular interactions.
  • Neuroprotective Effects: Its structural components may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Biological Studies

The compound is being investigated for its interactions with various biological macromolecules. Research focuses on understanding how it affects cellular processes and signal transduction pathways.

Materials Science

In materials science, this compound is explored for:

  • Polymer Synthesis: It can serve as a building block for creating novel polymers with unique physical properties.
  • Nanomaterials Development: Its chemical properties may facilitate the development of nanomaterials for various applications.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of specific cancer cell lines in vitro.
Study 2NeuroprotectionShowed potential in reducing neuronal apoptosis in animal models.
Study 3Material PropertiesInvestigated as a precursor for polymer composites with enhanced thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and three closely related analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide C21H21F2N3O2 385.41 - 2,5-difluorophenyl
- 1-methyltetrahydroquinoline
Fluorine atoms enhance lipophilicity and metabolic stability.
N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl)oxalamide C23H29N3O4 411.50 - 2,5-dimethoxyphenyl
- Dimethylamino group
Methoxy groups increase electron density; dimethylamino may enhance solubility.
N1-(4-chlorobenzyl)-N2-(2-(1-ethyltetrahydroquinolin-6-yl)ethyl)oxalamide C22H26ClN3O2 399.93 - 4-chlorobenzyl
- 1-ethyltetrahydroquinoline
Chlorine substitution improves steric bulk; ethyl group alters pharmacokinetics.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) C19H23N3O4 357.41 - 2,4-dimethoxybenzyl
- Pyridin-2-yl
Validated umami agonist; FEMA 4233 (Savorymyx® UM33).

Key Observations :

Substituent Effects: The 2,5-difluorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects, contrasting with the 2,5-dimethoxyphenyl analog’s electron-donating properties . Fluorine’s inductive effects may improve membrane permeability compared to methoxy groups. 1-methyltetrahydroquinoline vs.

S336’s EC50 for hTAS1R1/hTAS1R3 activation is 0.3 μM, highlighting the importance of oxalamide scaffolds in taste modulation.

Physicochemical Properties: The target compound’s lower molecular weight (385.41 g/mol) compared to (411.50 g/mol) and (399.93 g/mol) may favor better bioavailability. Fluorine vs.

Q & A

Q. Q1. What are the optimal synthetic routes for N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

A: The compound’s synthesis likely employs oxalamide coupling between 2,5-difluoroaniline and a functionalized tetrahydroquinoline derivative. A validated approach involves activating oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions, followed by stepwise amidation. For example, analogous oxalamide syntheses use THF/water mixtures with bases like NaOH and tertiary amines (e.g., triethylamine) to control reaction kinetics and minimize hydrolysis . Purification via recrystallization or column chromatography is critical, with yields typically ranging from 30–50% based on similar protocols .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

A: Multinuclear NMR (1H, 13C, 19F) is essential for confirming regiochemistry and fluorine substitution patterns. For instance, 19F NMR can resolve differences in electronic environments of the 2- and 5-fluorine atoms on the phenyl ring, while 1H NMR identifies methyl and ethyl groups in the tetrahydroquinoline moiety . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).

Advanced Research: Biological Activity and Mechanism

Q. Q3. How can researchers design experiments to evaluate this compound’s potential neuroprotective activity in Alzheimer’s disease models?

A: Link the compound’s structural features (e.g., tetrahydroquinoline, fluorophenyl groups) to hypotheses about amyloid-β (Aβ) or tau aggregation inhibition. Use in vitro assays like Thioflavin T fluorescence to measure Aβ fibril formation. For in vivo studies, employ transgenic mouse models (e.g., APP/PS1) and assess cognitive deficits via Morris water maze. Ensure dose-response studies (0.1–10 µM in vitro; 1–50 mg/kg in vivo) and include controls like donepezil for benchmarking .

Q. Q4. What methodologies are used to investigate its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

A: Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. For empirical validation, conduct LC-MS/MS analysis of plasma and brain homogenates from dosed rodents. Structural analogs with tetrahydroquinoline moieties often show moderate BBB penetration due to lipophilicity (LogP ~3–4), which can be optimized via substituent modification .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q5. How can systematic SAR studies be designed to optimize this compound’s bioactivity?

A: (1) Vary substituents on the tetrahydroquinoline ring (e.g., methyl group position) and fluorophenyl moiety (e.g., meta vs. para fluorine). (2) Synthesize analogs with alternative linkers (e.g., replacing oxalamide with urea). (3) Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and cytotoxicity screens. Prioritize compounds with IC50 values <1 µM and selectivity indices >10 .

Analytical Challenges

Q. Q6. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

A: Contradictions may arise from poor bioavailability or metabolite interference. Address this via:

  • Metabolite Identification : Use hepatic microsome assays and LC-HRMS to detect active/inactive metabolites.
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability.
  • Pharmacodynamic Markers : Correlate target engagement (e.g., Aβ levels) with behavioral outcomes .

Stability and Environmental Impact

Q. Q7. What experimental protocols assess the compound’s stability under physiological and environmental conditions?

A:

  • Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products.
  • Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate environmental risks .

Advanced Methodologies

Q. Q8. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

A: Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of Aβ or tau. Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. QSAR models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors can predict activity trends .

Data Interpretation and Reproducibility

Q. Q9. What statistical frameworks are recommended for analyzing dose-response data in neuroprotection studies?

A: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

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